![molecular formula C28H43NO5 B1674886 (2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate CAS No. 104211-94-1](/img/structure/B1674886.png)

(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Description

The compound “(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate” (hereafter referred to as Compound A) is a synthetic steroid derivative with a complex structure. Key features include:

- Steroid backbone: A cyclopenta[a]phenanthrene nucleus with 10,13-dimethyl and 3-hydroxy substituents, consistent with modified steroid scaffolds observed in endogenous hormones like allopregnanolone .

- Side chain: A pentanoate ester at the C17 position, functionalized with a 2,5-dioxopyrrolidin-1-yl group.

- Stereochemistry: Multiple chiral centers (R/S configurations) critical for biological activity and receptor interactions .

Compound A’s design likely aims to modulate steroid-related pathways, such as hormone biosynthesis or receptor binding, while leveraging the dioxopyrrolidinyl ester for enhanced solubility or controlled release.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43NO5/c1-17(4-11-26(33)34-29-24(31)9-10-25(29)32)21-7-8-22-20-6-5-18-16-19(30)12-14-27(18,2)23(20)13-15-28(21,22)3/h17-23,30H,4-16H2,1-3H3/t17-,18-,19-,20?,21+,22?,23?,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZMMBWYMYQGDF-FSLOTICMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)ON1C(=O)CCC1=O)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)ON1C(=O)CCC1=O)[C@@H]2CCC3[C@@]2(CCC4C3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908872 | |

| Record name | 1-[(3-Hydroxy-24-oxocholan-24-yl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104211-94-1 | |

| Record name | Lithocholyl-N-hydroxysuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104211941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3-Hydroxy-24-oxocholan-24-yl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic molecule with potential biological applications. This article reviews its biological activity based on recent research findings and case studies.

Structural Characteristics

The compound features a pyrrolidine ring and a cyclopenta[a]phenanthrene moiety. Its unique structure may contribute to its biological properties. The presence of functional groups such as hydroxyl and dioxopyrrolidine plays a crucial role in its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticonvulsant Properties : A study demonstrated that derivatives of 2,5-dioxopyrrolidin compounds showed significant anticonvulsant effects in various mouse models. For instance:

- Monoclonal Antibody Production : Another investigation highlighted that a related structure improved monoclonal antibody production in Chinese hamster ovary cells. The compound suppressed cell growth while increasing glucose uptake and intracellular ATP levels . This suggests potential applications in biopharmaceutical manufacturing.

- Cellular Mechanisms : The compound's biological activity may be linked to its ability to modulate cellular pathways. It was observed to suppress galactosylation on monoclonal antibodies—an important factor for therapeutic efficacy .

Case Studies

- Anticonvulsant Activity : In vivo studies demonstrated the effectiveness of hybrid compounds based on the dioxopyrrolidin structure against seizures. The mechanism appears to involve inhibition of sodium/calcium currents and antagonism of TRPV1 receptors .

- Antibody Production Enhancement : The compound was part of a screening process involving over 23,000 chemicals aimed at enhancing monoclonal antibody production. Results indicated that it significantly increased the yield and quality of antibodies produced in cell cultures .

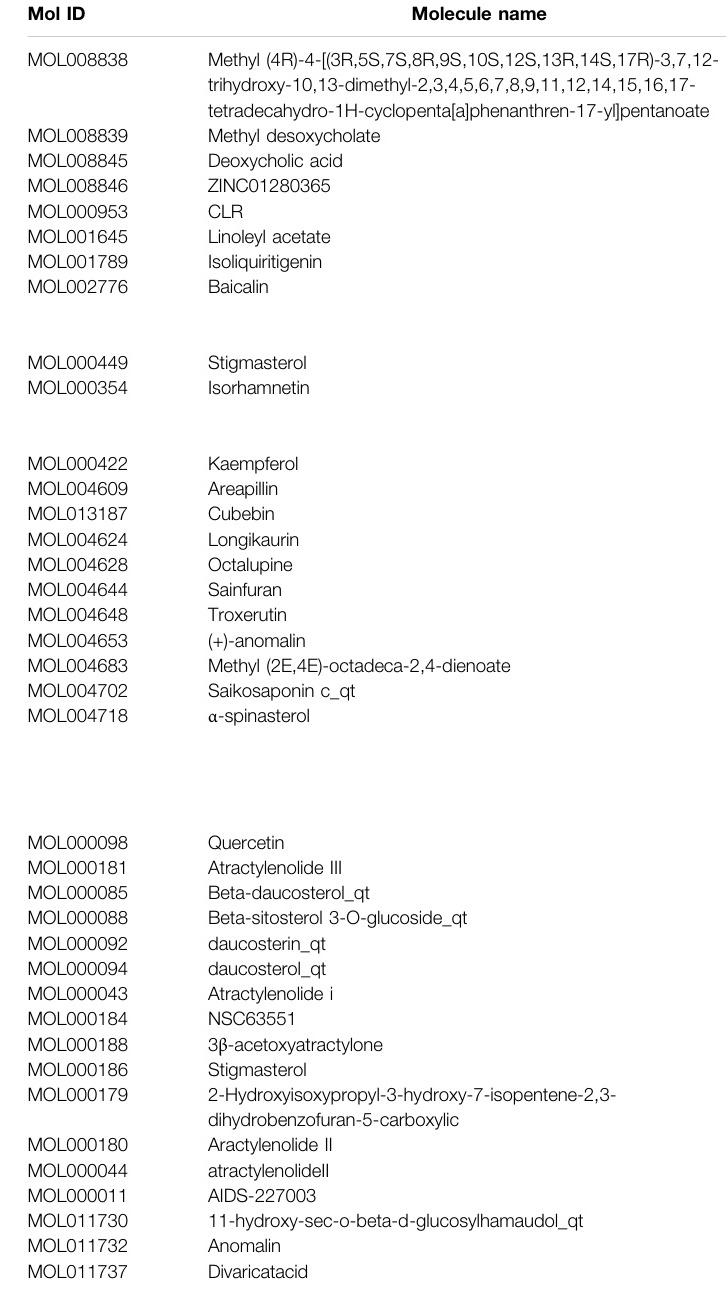

Data Table: Biological Activities and Mechanisms

Scientific Research Applications

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic effects. Its structural components suggest possible interactions with biological pathways relevant to various diseases:

- Hormonal Regulation : The steroid-like structure may influence hormonal pathways and could be explored for applications in hormone-related disorders.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation by interfering with protein synthesis pathways. This suggests potential for further research into this compound's anticancer properties .

Case Study 1: Anticancer Efficacy

A study conducted on derivatives of pyrrolidinones indicated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of protein synthesis leading to apoptosis .

Case Study 2: Metabolic Disorders

Research on related compounds has demonstrated their effectiveness in treating metabolic disorders by targeting specific pathways involved in insulin resistance and lipid metabolism. This opens avenues for exploring the current compound's role in managing such conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steroid Derivatives with Modified Side Chains

Table 1: Structural and Functional Comparison of Steroid Analogs

Key Observations :

- Ester vs. Ether Groups : Compound A’s dioxopyrrolidinyl ester is more reactive than methyl esters (e.g., Methyl desoxycholate), enabling conjugation with amines or thiols in prodrug strategies .

- Biological Targets: While allopregnanolone targets GABA receptors, Compound A’s activity may relate to steroid transporters or enzymes due to its hydrophobic side chain .

Other 2,5-Dioxopyrrolidin-1-yl Esters

Table 2: Comparison of Dioxopyrrolidinyl-Based Compounds

Key Observations :

- Target Specificity : Compound A’s steroid backbone may direct it to lipid-rich tissues or steroid receptors, whereas biotin-linked analogs target avidin-expressing cells .

- Stability : Both compounds leverage the dioxopyrrolidinyl group’s reactivity for covalent bonding, but steric hindrance from the steroid nucleus in Compound A may slow hydrolysis compared to smaller analogs .

Natural and Bioactive Analogs

- Marine Actinomycete Metabolites: Compounds like salternamide E share cyclopenta[a]phenanthrene frameworks but incorporate nitrogenous heterocycles, enhancing antimicrobial activity .

- Plant-Derived Biomolecules: Triterpenoids and phytosterols with similar cyclopentaphenanthrene cores exhibit anti-inflammatory properties but lack synthetic ester modifications .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing steroidal dioxopyrrolidinyl esters like this compound?

- Methodological Answer : A two-step approach is commonly employed: (1) functionalization of the steroidal core (e.g., hydroxylation at C3 and methylation at C10/C13) using regioselective catalysts, followed by (2) esterification with 2,5-dioxopyrrolidin-1-yl pentanoate. Statistical design of experiments (DoE) can optimize reaction parameters (e.g., temperature, solvent polarity) to maximize yield and minimize byproducts . For analogs, coupling reactions with activated esters (e.g., using carbodiimide crosslinkers) are effective .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry of this compound?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY/NOESY) is essential for resolving stereochemical assignments, particularly for the cyclopenta[a]phenanthrene core and ester linkage. X-ray crystallography can validate configurations if single crystals are obtainable . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl groups (e.g., ester C=O at ~1740 cm⁻¹) .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodological Answer : Store at ≤ -20°C in inert, anhydrous solvents (e.g., DMSO or dry DCM) under argon to prevent hydrolysis of the ester group. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways, with HPLC monitoring purity .

Advanced Research Questions

Q. How can computational methods predict the hydrolysis kinetics of the dioxopyrrolidinyl ester moiety?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the ester’s hydrolysis mechanism. Solvent effects (e.g., aqueous vs. lipid environments) are simulated using polarizable continuum models (PCM). Transition-state analysis identifies rate-limiting steps, while molecular dynamics (MD) simulations assess conformational stability . Experimental validation via pH-dependent kinetic studies (NMR or UV-Vis) is critical .

Q. What strategies resolve contradictions in reported bioactivity data for similar steroidal esters?

- Methodological Answer : Discrepancies may arise from stereochemical impurities or assay conditions. Use chiral HPLC to verify enantiopurity (>98%) and compare activity across standardized assays (e.g., receptor-binding IC₅₀ in cell lines vs. in vivo models). Meta-analysis of literature data using multivariate regression can isolate variables (e.g., solvent polarity, cell type) influencing bioactivity .

Q. How can AI-driven reaction path search methods optimize the synthesis of this compound?

- Methodological Answer : Platforms like ICReDD integrate quantum chemical calculations (e.g., Gibbs free energy profiles) with machine learning to prioritize synthetic routes. Input experimental data (e.g., failed reactions) into feedback loops to refine predictions. COMSOL Multiphysics simulations can model heat/mass transfer in scaled-up reactions .

Experimental Design & Data Analysis

Q. Which chromatographic methods are suitable for purifying this compound?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates steroidal esters from polar byproducts. For large-scale purification, flash chromatography with silica gel (hexane:EtOAc gradients) is cost-effective. Monitor fractions via TLC (UV/iodine staining) .

Q. How do stereochemical variations in the cyclopenta[a]phenanthrene core influence receptor binding?

- Methodological Answer : Synthesize diastereomers (e.g., epimers at C3 or C17) and compare binding affinities using surface plasmon resonance (SPR) or radioligand assays. Molecular docking (AutoDock Vina) predicts binding poses, while free-energy perturbation (FEP) calculations quantify steric/electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.